molecular formula C16H25N5O5 B1243614 (2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

Cat. No. B1243614
M. Wt: 367.4 g/mol
InChI Key: DCFQVVMHERPAGJ-GIQBOEGQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WF14865A is a member of the class of guanidines isolated from the culture mycelium of the fungal strain Aphanoascus fulvescens and has been shown to exhibit inhibitory activity against cathepsin B and L. It has a role as a cathepsin B inhibitor, a cathepsin L (EC 3.4.22.15) inhibitor and a fungal metabolite. It is an epoxide, a member of guanidines, a monocarboxylic acid, a member of imidazoles and a dicarboxylic acid monoamide.

Scientific Research Applications

  • Chemical Synthesis and Derivatives : The synthesis of derivatives related to the compound, exploring different chemical structures and synthesis methodologies, has been a significant area of research. For instance, the study of 4-aminofurazan-3-carboxylic acid iminoester and its reactions with various nucleophiles has led to the formation of compounds with benzoxazol, imidazol, and oxadiazole structures (Sergievskii et al., 2002). Additionally, research on 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, a related compound, has contributed to the understanding of the formation and optimization of similar molecules (Rodríguez et al., 2022).

  • Potential Therapeutic Applications : Some derivatives and related compounds have been studied for their potential therapeutic applications, especially in the context of cancer treatment. For example, the Aurora kinase inhibitor, a derivative with structural similarities, may have applications in cancer treatment (ヘンリー,ジェームズ, 2006).

  • Structural Analysis and Complexation : Research has also focused on the structural analysis and complexation of related compounds. For instance, the study of mixed ligand fac-tricarbonyl complexes involving imidazole derivatives has contributed to the understanding of complexation processes and potential applications in radiopharmaceuticals (Mundwiler et al., 2004).

  • Imidazole Derivatives for Antineoplastic Applications : The synthesis and evaluation of novel antineoplastic derivatives of imidazole compounds, related to the compound , have been investigated. This includes studies on the antitumor activity against various cancer models (Tarumi et al., 1980).

properties

Product Name

(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

Molecular Formula

C16H25N5O5

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,3S)-3-[[(2S)-1-[3-(2-amino-1H-imidazol-5-yl)propylamino]-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C16H25N5O5/c1-3-8(2)10(21-14(23)11-12(26-11)15(24)25)13(22)18-6-4-5-9-7-19-16(17)20-9/h7-8,10-12H,3-6H2,1-2H3,(H,18,22)(H,21,23)(H,24,25)(H3,17,19,20)/t8?,10-,11-,12-/m0/s1

InChI Key

DCFQVVMHERPAGJ-GIQBOEGQSA-N

Isomeric SMILES

CCC(C)[C@@H](C(=O)NCCCC1=CN=C(N1)N)NC(=O)[C@@H]2[C@H](O2)C(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCCCC1=CN=C(N1)N)NC(=O)C2C(O2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 2
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 3
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid
Reactant of Route 6
(2S,3S)-3-{[(2R)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-3-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.